molecular formula C5H8O4 B3426195 Xylosan CAS No. 51246-91-4

Xylosan

Cat. No.: B3426195
CAS No.: 51246-91-4
M. Wt: 132.11 g/mol
InChI Key: OYJJPEGOLXZHDM-KKQCNMDGSA-N
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Description

1,5-Anhydroarabinofuranose is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11500 . It is also known by the name (1S,4S,5R,6R)-2,7-Dioxa-bicyclo [2.2.1]heptane-5,6-diol .


Molecular Structure Analysis

The molecular structure of 1,5-Anhydroarabinofuranose consists of 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass is 132.04200 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-Anhydroarabinofuranose include a molecular weight of 132.11500 . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Glycemic Control Monitoring

1,5-Anhydroglucitol has been validated as a marker of short-term glycemic control. It competes with glucose for reabsorption in the kidneys, and its levels are rapidly depleted as blood glucose levels exceed the renal threshold, making it a precise indicator of glycemic excursions and fluctuations, offering complementary information to traditional markers like A1C (Dungan, 2008). Further, it has been applied in the clinical assessment of patients with specific forms of diabetes, such as Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young, showcasing its utility in differential diagnosis and monitoring of metabolic control (Skupień et al., 2008).

Biomarker for Hyperglycemic Excursions

Research has also focused on the role of 1,5-AG as a biomarker for hyperglycemic excursions associated with diabetic complications. Its structural similarity to glucose allows for insights into glucose metabolism through genetic studies, highlighting its potential beyond simple monitoring to a deeper understanding of metabolic processes (Li et al., 2017).

Biotechnological and Industrial Applications

Beyond medical applications, 1,5-Anhydroarabinofuranose and its derivatives have been explored for their biotechnological potential. Enzymes such as alpha-L-arabinofuranosidase, which catalyzes the cleavage of alpha-L-arabinose residues, have significant implications in the bioconversion of lignocellulosic biomass, contributing to the development of sustainable industrial processes and the valorization of agricultural waste (Poria et al., 2020).

Antibrowning Agents in Food Industry

Furthermore, the anhydrofructose pathway, which includes the conversion of glycogen and starch to 1,5-anhydro-D-fructose (a derivative of 1,5-Anhydroarabinofuranose), has been studied for its application in the food industry as an antibrowning agent. This application is particularly relevant for maintaining the quality and appearance of fruits, vegetables, and beverages (Yuan et al., 2005).

Enzyme Carbonic Anhydrase for CO2 Sequestration

Research into the development of CO2 scrubbers utilizing the enzyme carbonic anhydrase, where 1,5-Anhydroarabinofuranose could potentially play a role, illustrates the compound's relevance in environmental applications. This approach aims at reducing CO2 emissions, showcasing the versatility of 1,5-Anhydroarabinofuranose and its derivatives in contributing to environmental sustainability (Bond et al., 2001).

Safety and Hazards

The safety data sheet for 1,5-Anhydroarabinofuranose suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Mechanism of Action

Target of Action

Xylosan, also known as 1,5-Anhydroarabinofuranose, is a molecule produced during the pyrolysis of hemicellulose found in wood . It is the dehydrated product of the 5-carbon xylose sugar monomer, a major component of hemicellulose

Mode of Action

It is known that this compound is involved in the process of regioselective and stereospecific β-arabinofuranosylation promoted by a boronic acid catalyst under mild conditions . This process is crucial for the efficient synthesis of biologically active natural glycosides .

Biochemical Pathways

It is known that this compound is a product of the pyrolysis of hemicellulose , which is a complex carbohydrate and a key component of the plant cell wall. The breakdown of hemicellulose and the subsequent formation of this compound could potentially impact various biochemical pathways related to carbohydrate metabolism.

Result of Action

Given its role in the synthesis of biologically active natural glycosides , it can be inferred that this compound may have a significant impact on various biological processes.

Action Environment

It is known that this compound is produced during the pyrolysis of hemicellulose , a process that involves the application of heat. This suggests that temperature could potentially influence the formation and action of this compound.

Biochemical Analysis

Properties

IUPAC Name

(1R,4R,5R,6R)-2,7-dioxabicyclo[2.2.1]heptane-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-3-2-1-8-5(9-2)4(3)7/h2-7H,1H2/t2-,3+,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJPEGOLXZHDM-KKQCNMDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O1)O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@H](O1)O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030107
Record name Xylosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51246-91-4, 51246-94-7
Record name 1,5-Anhydro-β-D-xylofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51246-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydroarabinofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylosan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylosan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLOSAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35V9MT8B2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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